Encephabol

描述

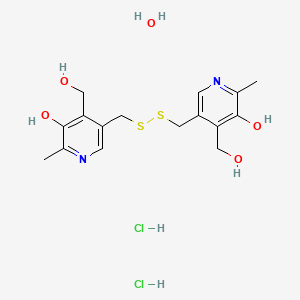

Structure

3D Structure of Parent

属性

CAS 编号 |

60479-98-3 |

|---|---|

分子式 |

C16H24Cl2N2O5S2 |

分子量 |

459.4 g/mol |

IUPAC 名称 |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C16H20N2O4S2.2ClH.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;;/h3-4,19-22H,5-8H2,1-2H3;2*1H;1H2 |

InChI 键 |

VFEKMAOUJHONFD-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |

规范 SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |

其他CAS编号 |

60479-98-3 10049-83-9 |

同义词 |

Bonifen Dipyridoxolyldisulfide Encephabol Enerbol Hydrochloride, Pyritinol Piriditol Piritinol Piritoxina Pyridoxinedisulfide Pyrithioxin Pyrithioxine Pyritinol Pyritinol Hydrochloride |

产品来源 |

United States |

Mechanistic Research of Pyrithioxine at Molecular and Cellular Levels

Modulation of Neurotransmitter Systems

Research into Pyrithioxine's neurochemical profile indicates significant interactions with the cholinergic system and explores its relationship with the dopaminergic system. These interactions are central to understanding its effects on brain function.

Pyrithioxine appears to function as an indirectly acting cholinergic agent in the central nervous system. researchgate.net Investigations support the view that Pyrithioxine enhances cholinergic transmission by affecting processes related to the synthesis and release of acetylcholine (B1216132), rather than through direct action on muscarinic receptors. researchgate.net

Studies have demonstrated that Pyrithioxine can elevate cortical acetylcholine levels. researchgate.netnih.gov The compound is believed to facilitate the release of acetylcholine, a critical neurotransmitter for cognitive processes like memory and learning. patsnap.com This enhancement of cholinergic transmission is a proposed mechanism for its action in the brain. researchgate.net Acetylcholine is synthesized from choline (B1196258) and acetyl coenzyme A by the enzyme choline acetyltransferase. sigmaaldrich.comnih.gov The synthesized neurotransmitter is then stored in synaptic vesicles before being released into the synaptic cleft upon neuronal depolarization. nih.govresearchgate.net

The synthesis of acetylcholine is dependent on the uptake of choline into the presynaptic terminal, a process mediated by the high-affinity choline transporter (CHT). nih.govfrontiersin.orgnih.gov This transport is the rate-limiting step in acetylcholine production. nih.gov Research conducted on rat brain synaptosomes has shown that Pyrithioxine administration increases high-affinity choline uptake. researchgate.netnih.gov This effect was observed in both young and old rats, suggesting a potential mechanism for boosting the availability of the primary precursor for acetylcholine synthesis. researchgate.netnih.gov

The activity of the postsynaptic cholinergic system can be assessed by measuring levels of cyclic guanosine (B1672433) monophosphate (cGMP), which serves as a postsynaptic marker. researchgate.netnih.gov In studies involving rats, prolonged administration of Pyrithioxine resulted in a dose-dependent increase in cGMP levels in the cortex. researchgate.netnih.gov This finding suggests that the effects of Pyrithioxine extend beyond presynaptic mechanisms to influence postsynaptic neuronal signaling, confirming the functional relevance of its impact on the cholinergic system. researchgate.netnih.gov

| Pyrithioxine Oral Dose (mg/kg) | Increase in Cortex cGMP Level |

|---|---|

| 200 | 25% |

| 600 | 42% |

| 1000 | 71% |

The relationship between Pyrithioxine and the dopaminergic system has also been a subject of investigation.

While Pyrithioxine's primary mechanism appears to involve the cholinergic system, its influence on other neurotransmitter systems has been considered. researchgate.net However, some research suggests that direct actions on aminergic systems, which include the dopaminergic system, are unlikely. researchgate.net Dopamine (B1211576) plays a modulatory role in functions such as working memory, primarily through D2 receptors. mdpi.com Studies involving dopamine's precursor, pyridoxine (B80251) (Vitamin B6), have shown it can restore dopamine levels under certain conditions of oxidative stress. nih.govnih.gov Another study noted that dopamine administration can reduce plasma levels of pyridoxal (B1214274) 5'-phosphate, an active form of vitamin B6. nih.gov Despite these findings with the related vitamin B6, the evidence from neurochemical studies on Pyrithioxine itself points towards an indirect mechanism of action that does not primarily involve direct modulation of the dopaminergic system. researchgate.net

Dopaminergic System Interactions

Pyrithioxine as a Precursor in Dopamine Pathways

Pyrithioxine, a synthetic dimer of pyridoxine (Vitamin B6), is structurally designed to enhance passage across the blood-brain barrier. nih.govnih.govresearchgate.net Once in the central nervous system, it is metabolized into pyridoxine. Pyridoxine, in its active form as pyridoxal-5'-phosphate (PLP), is a crucial cofactor for the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase). This enzyme is responsible for the final step in the synthesis of dopamine, converting L-DOPA into dopamine.

Research suggests a link between pyridoxine administration and the modulation of the hypothalamic dopaminergic pathway. nih.gov Studies have shown that pyridoxine can influence the release of certain hormones regulated by dopamine, implying an effect on dopaminergic activity. nih.gov Furthermore, research in animal models has demonstrated that pyridoxine can help restore dopamine levels in various brain regions, suggesting a protective or restorative role within the dopaminergic system, particularly under conditions of oxidative stress. nih.gov The function of major dopamine pathways, such as the mesolimbic, mesocortical, and nigrostriatal pathways, is critical for regulating emotion, cognition, and motor control, respectively. psychopharmacologyinstitute.comwikipedia.orgyoutube.com By serving as a precursor to a vital cofactor, pyrithioxine indirectly supports the synthesis of dopamine, which is fundamental to these neurological functions.

Other Neurotransmitter System Pathways

Beyond its influence on dopaminergic synthesis, the metabolic products of pyrithioxine interact with other key neurotransmitter systems, notably the GABAergic and N-Methyl-D-Aspartate (NMDA) pathways.

Consideration of GABAergic and N-Methyl-D-Aspartate (NMDA) Pathways

The GABAergic system, the primary inhibitory network in the brain, is significantly influenced by pyridoxine. Pyridoxal-5'-phosphate (PLP), derived from pyrithioxine, is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that synthesizes gamma-aminobutyric acid (GABA) from glutamate (B1630785). nih.govresearchgate.net A deficiency in pyridoxine can lead to a disturbance in GABA metabolism, potentially lowering GABA levels in the cerebrospinal fluid. nih.gov Studies in animal models have shown that administering pyridoxine can modulate the enzymes responsible for both the synthesis (GAD) and degradation (GABA transaminase) of GABA within the hippocampus, thereby facilitating GABA turnover. nih.govresearchgate.net This modulation of the GABAergic system is crucial for maintaining balanced neural activity. doi.org

The N-Methyl-D-Aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptor, plays a critical role in synaptic plasticity, learning, and memory. nih.govmdpi.com The NMDA receptor's function is complex, involving the binding of glutamate and a co-agonist, as well as the removal of a voltage-dependent magnesium ion block. nih.gov While direct studies extensively detailing pyrithioxine's interaction with the NMDA pathway are limited, its influence on the balance between the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, GABA, is noteworthy. As the precursor for GABA synthesis, pyrithioxine indirectly modulates the excitatory-inhibitory balance, a critical factor in preventing the excitotoxicity sometimes associated with excessive NMDA receptor activation. nih.gov

Cerebral Metabolic Regulation

Pyrithioxine has been shown to exert significant influence over the brain's energy metabolism, primarily by enhancing glucose transport and utilization. patsnap.com This function is vital as glucose is the principal energy source for the brain. mdpi.commdpi.com

Glucose Utilization and Transport Across the Blood-Brain Barrier

The central nervous system is separated from the peripheral circulation by the blood-brain barrier (BBB), which strictly regulates the passage of substances, including essential nutrients like glucose. nih.govresearchgate.netmdpi.com Glucose, being hydrophilic, requires specific carrier proteins, known as glucose transporters (GLUTs), to cross the BBB and enter neuronal and glial cells. mdpi.commdpi.com

Regional Specificity of Glucose Metabolism Enhancement in Brain

Studies investigating the effects of pyrithioxine on cerebral metabolism have revealed a degree of regional specificity. Research in aged rats demonstrated that pyrithioxine administration led to a significant increase in glucose utilization in specific brain areas.

| Brain Region | Effect of Pyrithioxine on Glucose Utilization nih.gov |

|---|---|

| Striatum | Significant Increase |

| Cortex | Significant Increase |

| Hypothalamus | Significant Increase |

| Cerebellum | Significant Increase |

This targeted enhancement suggests that pyrithioxine's metabolic effects are not uniform across the entire brain but may be more pronounced in regions with high metabolic demand or those particularly susceptible to age-related metabolic decline. nih.gov

Neuronal Energy Metabolism

Effects on Adenosine (B11128) Triphosphate (ATP) Content in Erythrocytes

Beyond its effects within the central nervous system, pyrithioxine has been shown to influence the properties of red blood cells, which are critical for oxygen transport to the brain. One of the key findings is that pyrithioxine increases the Adenosine Triphosphate (ATP) content within the erythrocyte membrane. pom.go.id This increase in ATP is associated with improved erythrocyte deformability, which enhances blood fluidity. pom.go.id The improved flexibility of red blood cells allows them to navigate through narrow capillaries more efficiently, thereby improving microcirculation and oxygen delivery to brain tissues. pom.go.id

| Parameter | Effect of Pyrithioxine | Consequence |

|---|---|---|

| ATP Content in Membrane | Increase | Improved cell function and stability |

| Deformability | Improvement | Enhanced blood fluidity and microcirculation |

General Cellular Energy Metabolism Modulation

Pyrithioxine has been observed to modulate cellular energy metabolism, particularly in the context of the brain. Studies in humans have revealed an increased glucose turnover rate in ischemic brain regions following the administration of pyrithioxine. pom.go.id This suggests that the compound can help restore metabolic activity in areas of the brain that have been deprived of adequate blood flow and, consequently, energy substrates. The mechanism is believed to involve an enhanced commute of glucose across the blood-brain barrier, which in turn encourages cerebral metabolism. lybrate.com

Neuroprotection and Cellular Homeostasis Mechanisms

Pyrithioxine exhibits neuroprotective properties through various mechanisms that contribute to cellular homeostasis. These include antioxidant and anti-inflammatory effects that help protect nerve cells from damage. patsnap.comapollopharmacy.inresearchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in neuronal damage. patsnap.com Pyrithioxine has demonstrated antioxidant properties that help mitigate this damage. patsnap.comresearchgate.net Its antioxidant effects are believed to protect brain cells from oxidative damage, thereby supporting neuronal health. patsnap.com

Research has shown that pyrithioxine can prevent the formation of free radicals. pom.go.id One of its notable actions is the efficient scavenging of hydroxyl radicals. nih.gov In in vitro studies generating hydroxyl radicals, pyrithioxine provided significant protection against the insolubilization of proteins, a consequence of free radical attack. nih.gov This scavenging effect was confirmed by electron spin resonance spectroscopy, which showed a competitive decrease in the formation of spin adducts in the presence of millimolar concentrations of pyrithioxine. nih.gov However, it was noted that pyrithioxine did not influence lipid peroxidation induced by the iron-ascorbate system, indicating a degree of selectivity in its scavenger action. nih.gov

| Mechanism | Observed Effect | Reference Study Finding |

|---|---|---|

| Free Radical Formation | Prevention | Inhibits the formation of free radicals. pom.go.id |

| Hydroxyl Radical Scavenging | Efficient Scavenging | Confirmed by electron spin resonance spectroscopy. nih.gov |

| Protein Protection | Protection against insolubilization | Demonstrated in an in vitro system with hydroxyl radical generation. nih.gov |

| Lipid Peroxidation (iron-ascorbate induced) | No influence | Indicates selectivity in its antioxidant action. nih.gov |

Neuronal Membrane Stabilization

Research suggests that Pyrithioxine may contribute to the stabilization of neuronal membranes, which is crucial for maintaining proper nerve function and protecting against age-related decline and oxidative stress.

Inhibition of Lysosomal Enzymes

While direct inhibition of specific lysosomal enzymes by Pyrithioxine is not extensively documented, its protective effects on cellular membranes may indirectly influence lysosomal stability. Lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins and other hydrolases into the cytoplasm, triggering cell death pathways. nih.govnih.gov By potentially reinforcing cellular membranes, Pyrithioxine may help prevent LMP, thereby mitigating downstream detrimental effects. Further research is needed to elucidate any direct interactions between Pyrithioxine and lysosomal enzymes.

Influence on Lipid Solubility and Membrane Properties

The structure of Pyrithioxine, a disulfide-linked dimer of pyridoxine, allows it to interact with the lipid bilayer of neuronal membranes. Pyridoxine itself has been shown to protect human erythrocyte membranes from oxidative stress by decreasing lipid peroxidation and protein carbonylation. openbiochemistryjournal.com This protective effect on lipids is crucial for maintaining membrane fluidity and integrity. Studies on pyridoxine deficiency have shown alterations in the fatty acid composition of brain lipids, suggesting a role for this vitamin B6 derivative in lipid metabolism, which is fundamental to membrane structure and function. nagoya-u.ac.jpnih.gov

Cerebrovascular and Rheological Mechanisms

Pyrithioxine has been investigated for its effects on blood properties and cerebral circulation, which are vital for ensuring adequate oxygen and nutrient supply to the brain.

Erythrocyte Deformability and Blood Fluidity Modulation

Studies have indicated that related pyridoxine compounds can enhance the deformability of red blood cells (erythrocytes). openbiochemistryjournal.com Improved erythrocyte deformability is a key factor in reducing blood viscosity and improving microcirculation. A clinical study involving a combination of Vinpocetine and Pyritinol (B1678532) demonstrated improvements in blood and plasma viscosity in patients with cerebrovascular disorders. While this study highlights a combined effect, it suggests a potential role for Pyrithioxine in modulating blood rheology.

Regional Cerebral Blood Flow Regulation in Preclinical Models

In preclinical studies, pyridoxamine, a vitamer of the same family as Pyrithioxine, has been shown to preserve cerebral artery endothelial function in old mice. nih.govtmc.edu This preservation is associated with improved nitric oxide bioavailability, which is a critical factor in regulating cerebral blood flow. While direct studies on Pyrithioxine's effect on regional cerebral blood flow in animal models are limited, the positive vascular effects of related compounds suggest a potential mechanism for improving brain perfusion.

Modulation of Neuronal Excitability and Synaptic Plasticity

The glutamatergic system is central to synaptic plasticity, and Pyrithioxine's influence on this system may underlie some of its cognitive-enhancing effects. Synaptic plasticity involves persistent changes in synaptic strength, which are crucial for long-term memory formation. nih.govnih.gov These changes often involve the modulation of glutamate receptors and downstream signaling cascades. While the precise molecular mechanisms of Pyrithioxine's impact on synaptic plasticity are still under investigation, its interaction with key neurotransmitter systems suggests a role in these fundamental brain processes.

Interactive Data Table: Summary of Preclinical Findings on Pyridoxine and Related Compounds

| Compound | Model System | Key Finding | Implication for Neuronal Function |

| Pyridoxine | Human Erythrocytes (in vitro) | Decreased lipid peroxidation and protein carbonylation openbiochemistryjournal.com | Protection against oxidative stress, membrane stabilization |

| Pyridoxamine | Old Mice | Preserved cerebral artery endothelial function nih.govtmc.edu | Improved cerebral blood flow regulation |

| Pyridine (B92270) Nucleotides | General | Modulation of voltage-gated ion channels nih.gov | Regulation of neuronal excitability |

Impact on Intrinsic Neuronal Excitability in Preclinical Models

The intrinsic excitability of a neuron—its propensity to fire an action potential in response to a stimulus—is a fundamental determinant of neural circuit function. This property is governed by a complex interplay of various ion channels that control the neuronal membrane potential and the threshold for action potential initiation.

To provide a comprehensive understanding of pyrithioxine's impact on neuronal excitability, future preclinical research would need to investigate key parameters. The following table outlines the types of data that would be necessary to fully characterize these effects:

| Electrophysiological Parameter | Measurement | Potential Impact of Pyrithioxine (Hypothetical) |

| Resting Membrane Potential | Whole-cell patch-clamp recording of the voltage difference across the neuronal membrane in the absence of stimulation. | A depolarizing effect might increase excitability, while a hyperpolarizing effect would decrease it. |

| Action Potential Threshold | The membrane potential at which an action potential is initiated, measured by current-clamp recordings. | A lower threshold would indicate increased excitability, making it easier for the neuron to fire. |

| Firing Frequency | The rate of action potential discharge in response to a sustained depolarizing current injection. | An increase in firing frequency would suggest a direct enhancement of neuronal excitability. |

| Input Resistance | A measure of the neuron's sensitivity to current injection, calculated from the voltage response to a small hyperpolarizing current. | Higher input resistance would lead to a greater voltage change for a given synaptic input, potentially increasing excitability. |

Without such specific data, a detailed and scientifically accurate account of pyrithioxine's direct impact on intrinsic neuronal excitability in preclinical models cannot be provided at this time.

Potential Influence on Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied cellular model for these cognitive processes. The N-methyl-D-aspartate (NMDA) receptor is a key player in the induction of many forms of LTP in brain regions like the hippocampus.

While there are indications that pyrithioxine may influence systems related to synaptic plasticity, direct experimental evidence from preclinical studies demonstrating its specific effects on LTP is scarce. One study in older mice suggested that pyritinol could restore decreased concentrations of the NMDA receptor. nih.gov This finding is intriguing because NMDA receptors are critical for the induction of LTP. A change in their density could theoretically impact the threshold or magnitude of synaptic potentiation.

However, a direct link between pyrithioxine administration and the modulation of LTP has not been established through dedicated electrophysiological studies. Research that directly measures synaptic responses in brain slices (e.g., from the hippocampal CA1 region) before and after the application of pyrithioxine and the induction of LTP is needed to clarify its role.

The table below illustrates the key experimental data that would be required to determine the influence of pyrithioxine on LTP:

| LTP Parameter | Experimental Measurement | Potential Influence of Pyrithioxine (Hypothetical) |

| Baseline Synaptic Transmission | Recording of field excitatory postsynaptic potentials (fEPSPs) or excitatory postsynaptic currents (EPSCs) in response to basal stimulation. | Pyrithioxine could potentially enhance or have no effect on baseline synaptic strength. |

| LTP Induction | Application of a high-frequency stimulation (HFS) protocol to induce LTP. | The presence of pyrithioxine could alter the threshold for LTP induction. |

| LTP Magnitude | The percentage increase in fEPSP slope or EPSC amplitude following HFS compared to baseline. | Pyrithioxine could potentially enhance, reduce, or have no effect on the magnitude of potentiation. |

| LTP Maintenance | Recording of synaptic responses for an extended period (e.g., 60 minutes or more) after HFS. | Pyrithioxine could influence the stability and duration of the potentiated synaptic state. |

| NMDA Receptor-Mediated Currents | Voltage-clamp recordings to isolate and measure the component of the synaptic current mediated by NMDA receptors. | Direct modulation of these currents by pyrithioxine would provide a mechanistic explanation for any observed effects on LTP. |

Preclinical Research Methodologies and Foundational Findings

In vivo Animal Model Studies

In vivo animal studies have been fundamental in elucidating the neuropharmacological profile of Encephabol (Pyritinol). These studies, primarily utilizing rodent models, have provided critical insights into its mechanisms of action and its potential effects on cognitive function, brain metabolism, and neuroprotection under various physiological and pathological conditions.

Rodent models are central to the preclinical investigation of Pyritinol (B1678532), allowing researchers to study its effects on behavior, learning, and memory, and to correlate these findings with underlying neurochemical changes.

Age-related cognitive decline is associated with significant neurochemical and metabolic changes in the brain. Studies using aged animal models have been crucial for understanding how Pyritinol may counteract these deficits. Research in aged rats has shown that age-related reductions in brain glucose utilization can be reversed by Pyritinol administration. nih.govresearchgate.net Specifically, significant increases in glucose use were observed in the striatum, cortex, hypothalamus, and cerebellum of rats aged 24 to 36 months. researchgate.net

The cholinergic system, which is vital for learning and memory, is also known to decline with age. Preclinical studies have demonstrated that Pyritinol enhances central cholinergic transmission in aged animals. scielo.brscielo.br In old rats, Pyritinol metabolites were found to increase cortical acetylcholine (B1216132) concentration and release. mdpi.com Investigations have shown that the high-affinity choline (B1196258) uptake in the striatal synaptosomes of old rats, which is significantly lower than in young rats, was increased by Pyritinol. nih.govresearchgate.net Furthermore, chronic treatment with Pyritinol has been shown to increase the cGMP level in the cortex, a postsynaptic marker for cholinergic activity. nih.govresearchgate.net In aged mice, Pyritinol was also found to restore the reduced density of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netigi-global.com

| Model System | Key Research Focus | Major Findings | Neurochemical Correlates |

| Aged Rats (24-36 months) | Brain Metabolism | Significant increase in glucose utilization in striatum, cortex, hypothalamus, and cerebellum. nih.govresearchgate.net | Reversal of age-related decline in cerebral glucose metabolism. nih.gov |

| Aged Rats | Cholinergic Function | Increased high-affinity choline uptake in striatal synaptosomes. nih.govresearchgate.net | Enhancement of acetylcholine synthesis and release pathways. researchgate.net |

| Aged Rats | Cholinergic Transmission | Increased cortical acetylcholine concentration and release. mdpi.com | Improved function of central cholinergic systems. scielo.brscielo.br |

| Aged Mice | Neuroreceptor Density | Restored the reduced density of N-methyl-D-aspartate (NMDA) receptors. researchgate.net | Modulation of glutamatergic neurotransmission. nih.gov |

| Aged Rats | Behavioral Habituation | Improved retention in open-field tests (decreased crossings and rears). scielo.brscielo.br | Enhanced activity of muscarinic cholinergic systems. scielo.br |

Early-life malnutrition can lead to lasting deficits in brain development and cognitive function. Animal models have been developed to study these effects and to test potential interventions. In one such model, prolonged neonatal malnutrition in rats resulted in adult behavioral abnormalities, including hyperactivity and learning deficits. nih.gov Another model utilized a short-term inhibition of protein synthesis in 7-day-old rats, which also led to delayed behavioral deviations. nih.gov In both experimental models, subsequent administration of Pyritinol was found to prevent the expected brain maldevelopment and functional disturbances. nih.gov These findings suggest that Pyritinol may be beneficial in addressing learning and memory disorders that arise from malnutrition and environmental deprivation. nih.govresearchgate.net

| Model System | Malnutrition Induction Method | Key Research Focus | Major Findings |

| Neonatal Rats | Prolonged malnutrition (days 1-40). nih.gov | Prevention of behavioral abnormalities. | Pyritinol prevented hyperactivity, stereotypy, and aggressivity in adulthood. nih.gov |

| 7-day-old Rats | Short-term inhibition of protein synthesis via cycloheximide. nih.gov | Prevention of cognitive and motor deficits. | Pyritinol prevented hyperactivity, learning deficits, and motor incoordination. nih.gov |

Cerebral ischemia and hypoxia trigger a cascade of biochemical events that lead to oxidative stress and neuronal damage. Animal models of stroke and hypoxic injury are used to investigate neuroprotective strategies. In a rat model of ischemia/reperfusion (I/R) injury, Pyritinol demonstrated marked neuroprotective activity. ekb.eg It significantly increased the levels of brain superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), two key endogenous antioxidants, while reducing the elevated content of malondialdehyde (MDA), a marker of lipid peroxidation. ekb.eg

Another model involves inducing hypoxia with sodium nitrite, which reduces the oxygen-carrying capacity of the blood. researchgate.nettandfonline.com In rats with sodium nitrite-induced hypoxia, Pyritinol, used as a positive control, showed an ability to protect against cognitive impairments and defects in locomotor activity. researchgate.nettandfonline.com Studies using the bilateral common carotid artery occlusion (BCCAO) model in rats also demonstrated that Pyritinol had potential therapeutic effects on improving memory, which was associated with inhibiting lipid peroxidation and decreasing acetylcholinesterase activity in the brain. idosi.org

| Model System | Injury Induction Method | Key Research Focus | Major Findings | Biochemical Correlates |

| Adult Wistar Rats | 1 hr brain ischemia followed by 2 hr reperfusion. ekb.eg | Neuroprotection against oxidative stress. | Restored brain SOD and GSH levels; reduced brain MDA content. ekb.eg | Enhancement of endogenous antioxidant defenses. ekb.eg |

| Rats | Bilateral Common Carotid Artery Occlusion (BCCAO) followed by reperfusion. idosi.org | Improvement of learning and memory. | Improved memory performance in maze tests. idosi.org | Inhibition of lipid peroxidation and acetylcholinesterase activity. idosi.org |

| Rats | Sodium Nitrite-induced hypoxia. researchgate.nettandfonline.com | Protection against cognitive and motor deficits. | Ameliorated defects in locomotor activity and muscular coordination. researchgate.nettandfonline.com | Antioxidant and nootropic effects. researchgate.net |

While Pyritinol is prescribed for senile dementia, including Alzheimer's disease, in some countries, its evaluation in specific animal models of neurodegeneration focuses on its relevant mechanisms of action rather than direct pathology reversal. scielo.br The primary rationale for its use stems from its well-documented effects on the cholinergic system. mdpi.com In vivo assays in rats have shown that Pyritinol increases choline acetyltransferase activity, which leads to an accumulation of choline in cholinergic neurons. mdpi.comnih.gov This action is significant because cholinergic deficits are a hallmark of Alzheimer's disease. Its ability to enhance cortical acetylcholine levels and facilitate its release, as seen in aged rats, provides a neurochemical basis for its potential utility in conditions characterized by cholinergic decline. nih.govresearchgate.net

A variety of behavioral paradigms have been employed in preclinical research to assess the cognitive effects of Pyritinol. The open-field test is frequently used to measure habituation, where a decrease in exploratory activity (such as area crossings and rearing) upon repeated exposure is considered an index of memory. scielo.brscielo.br In aged rats, treatment with Pyritinol significantly enhanced this habituation process, suggesting an improvement in retention and memory. scielo.brscielo.br This behavioral improvement is strongly correlated with the drug's action on central muscarinic cholinergic systems. scielo.br

To evaluate learning and memory more directly, maze-based tasks are utilized. Following cerebral ischemia induced by BCCAO in rats, Pyritinol's effects on memory were assessed using the rectangular maze and the Morris Water Maze. idosi.org Improvements in performance in these tasks were linked to the compound's neuroprotective effects, including the augmentation of endogenous antioxidant enzymes and the reduction of acetylcholinesterase activity in the brain. idosi.org

Locomotor activity, an index of mental alertness, is often assessed using an actophotometer. tandfonline.com In models of sodium nitrite-induced hypoxia, Pyritinol was shown to ameliorate deficits in locomotor activity, suggesting a restoration of cortical and striatal interaction. tandfonline.com The neurobiological underpinnings of Pyritinol's effects extend beyond the cholinergic system. Its function as an antioxidant and its ability to increase neuronal glucose uptake are also key correlates of its observed behavioral effects. researchgate.netidosi.org

Electrophysiological Measurements in Animal Brains

Electroencephalography (EEG) is a technique for recording the electrical activity of the brain, which is valuable in preclinical pharmaco-dynamic studies to assess the effects of a compound on central nervous system activity. researchgate.net While EEG has been used to evaluate the effects of Pyritinol in clinical settings, specific preclinical studies detailing the direct effects of Pyritinol administration on EEG patterns in animal models were not identified in the performed literature search.

The excitability of afferent terminals and postsynaptic neurons is fundamental to synaptic transmission and plasticity. While direct electrophysiological measurements of these specific parameters under the influence of Pyritinol are not detailed in the available literature, neurochemical studies provide insight into its effects on presynaptic and postsynaptic mechanisms that modulate this excitability.

Presynaptic Effects: Research indicates that Pyritinol may have a facilitating effect on presynaptic neurotransmitter release. Studies have shown that Pyritinol can lead to an elevation of cortical acetylcholine levels and facilitate its release. nih.gov This suggests an influence on the function of presynaptic afferent terminals.

Postsynaptic Effects: Investigations into the postsynaptic actions of Pyritinol have shown an impact on cholinergic system markers. Treatment with Pyritinol in rats resulted in a significant increase in the cortical levels of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger and can be a marker for the activity of the postsynaptic cholinergic system. nih.gov Another study in aged mice found that chronic treatment restored the reduced density of N-methyl-D-aspartate (NMDA) receptors. nih.gov Alterations in receptor density and second messenger systems are key factors that determine the excitability and response of postsynaptic neurons.

In vitro Experimental Systems

Brain Slice Preparations (e.g., Cortical Slices)

In vitro brain slice preparations allow for the study of neural circuits and pharmacological effects in isolation from systemic influences. This methodology has been used to explore the mechanism of action of Pyritinol's metabolites.

A study utilizing cortical slices from rats investigated the effects of pyridine (B92270) derivatives, which are metabolites of Pyritinol, on neurotransmitter release. The findings showed that these metabolites increased the potassium-stimulated release of radioactively labeled acetylcholine (ACh) from the cortical slices. researchgate.net The research suggested that this effect was not mediated by a direct interaction with cholinergic receptors but may be related to the lipid solubility of the compounds, potentially affecting the membrane of nerve endings. researchgate.net This suggests that the metabolites of Pyritinol can directly modulate presynaptic function to enhance neurotransmitter release. researchgate.net

Synaptosomal Preparations

Synaptosomes are isolated, pinched-off nerve endings prepared from brain tissue homogenates. This in vitro preparation is a valuable tool in preclinical research as it retains most of the essential components for synaptic function, including mitochondria, synaptic vesicles, and presynaptic plasma membranes. nih.govnih.gov Researchers utilize synaptosomes to investigate the direct effects of compounds on the presynaptic machinery, such as neurotransmitter release, reuptake, and metabolism, in a system that is free from influences of the postsynaptic cell or broader systemic circulation. nih.govnih.gov

In studies relevant to this compound, methodologies involving brain slices, which contain intact synaptosomes, have been employed. Research has shown that certain pyridine metabolites of pyritinol increase the potassium-stimulated release of radioactively labeled acetylcholine from cortical slices obtained from rats. It has been suggested that this effect is not mediated by an interaction with cholinergic receptors but may be related to the lipid solubility of the compounds, implying a direct effect on the membrane of the nerve endings. This finding is considered part of the mechanism by which pyritinol treatment may increase acetylcholine levels and release.

Neuronal Cell Line Applications (e.g., Human Neuroblastoma Cells)

Human neuroblastoma cell lines, such as SH-SY5Y, are extensively used as in vitro models in neuroscience research. nih.govneuroblastoma-info.com These cells are derived from human tumors and can be differentiated to exhibit phenotypes resembling mature neurons, including the development of neurites and the expression of neuronal markers. neuroblastoma-info.comnih.gov Their human origin is advantageous as they express human-specific proteins and isoforms not present in rodent primary cell cultures. neuroblastoma-info.com

The SH-SY5Y cell line, in particular, is a versatile tool for studying neurotoxicity, neuroprotection, and the mechanisms of neuroactive compounds. nih.govmdpi.com Researchers can use these cells to assess a compound's effect on cell viability, oxidative stress, apoptosis, and the expression of specific neuronal genes and proteins. mdpi.com For instance, these cells are used to model oxidative damage by exposing them to agents like hydrogen peroxide (H2O2) and then evaluating the protective potential of a test compound by measuring reactive oxygen species (ROS) production, lactate (B86563) dehydrogenase (LDH) release, and the expression of antioxidant enzymes. mdpi.com While these cell lines represent a powerful tool for investigating the cellular and molecular effects of compounds like this compound, specific peer-reviewed studies detailing the direct application of this compound to human neuroblastoma cells were not identified in the reviewed literature.

Biochemical and Neurochemical Analytical Techniques

Measurement of Neurotransmitter Levels and Turnover

The analysis of neurotransmitter dynamics is fundamental to understanding the neurochemical effects of a compound. Preclinical studies have utilized preparations of brain tissue to investigate the influence of this compound's metabolites on cholinergic systems.

| Parameter Measured | Model System | Key Finding |

| Acetylcholine (ACH) Release | Rat Cortical Slices | Metabolites of pyritinol increased K+-stimulated release of ACH. |

Glucose Metabolism Assays in Brain Tissue

This compound has been characterized as a cerebral metabolic enhancer. sciencerepository.org Assays to measure brain glucose metabolism are therefore critical in substantiating this effect. A principal technique in this area is Positron Emission Tomography (PET) using the radiotracer [18F]fluoro-deoxyglucose (FDG). creative-bioarray.commdpi.com FDG-PET allows for the quantitative imaging of the cerebral metabolic rate of glucose (CMRglc), providing insight into brain activity and energy consumption. creative-bioarray.commdpi.com

While direct FDG-PET studies on this compound were not detailed in the reviewed literature, a related compound containing a thiol group was shown to significantly improve glucose metabolism in various brain regions of vascular dementia model rats. This finding supports the broader concept of this compound's class of molecules acting as enhancers of brain energy metabolism.

Cellular Energy Metabolite Quantification (e.g., ATP, cGMP)

Quantifying cellular energy metabolites like adenosine (B11128) triphosphate (ATP) and cyclic guanosine monophosphate (cGMP) provides direct evidence of a compound's impact on cellular energetics and signaling pathways. medscape.comclinicaltrials.gov ATP is the primary energy currency of the cell, and its levels reflect the balance between energy production (e.g., glycolysis and oxidative phosphorylation) and consumption. clinicaltrials.gov cGMP is a crucial second messenger involved in various physiological processes, including the regulation of metabolism. medscape.com

Research has shown that pyrithioxine (pyritinol) can cause an increase in the level of cGMP in neutrophils. It was hypothesized that this activation of neutrophil functions by pyrithioxine is mediated by cGMP.

| Metabolite | Cell/Tissue Model | Observed Effect |

| cGMP | Neutrophils | Increased levels following pyrithioxine treatment. |

Oxidative Stress Marker Analysis

Oxidative stress is implicated in the pathophysiology of numerous neurological conditions. nih.gov The analysis of oxidative stress markers is a common method to evaluate the antioxidant or pro-oxidant effects of a compound. Commonly measured biomarkers include products of lipid peroxidation, such as malondialdehyde (MDA) and F2-isoprostanes, as well as markers of protein and DNA oxidation, like protein carbonyls and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), respectively.

Pyritinol's chemical structure, which contains a potential thiol group, suggests it may influence the cellular redox state. Studies on a related thiol-containing compound demonstrated an attenuation of oxidative stress in the cortex and hippocampus of a vascular dementia rat model. This was accompanied by evidence of regeneration of free thiols, linking the compound's structure to its antioxidant effect.

| Analytical Focus | Finding | Implication |

| Redox Status | A related compound attenuated oxidative stress in the cortex and hippocampus. | Suggests a mechanism linked to the thiol group present in pyritinol. |

| Free Thiols | The related compound showed a positive effect on the regeneration of free thiols. | Implies a direct role in modulating the cellular antioxidant system. |

Advanced Methodologies in Pyrithioxine Research

Modern preclinical neuroscience employs a range of powerful tools to understand the intricate ways substances affect the brain at molecular, cellular, and network levels. These approaches offer high-resolution insights into changes in metabolism, genetic regulation, neural communication, and biochemical pathways.

Positron Emission Tomography (PET) is a non-invasive, translational imaging technique that allows for the in-vivo study of physiological processes. nih.gov When used with the radiotracer 2-[18F]fluoro-2-Deoxy-D-glucose (FDG), PET can measure the cerebral metabolic rate of glucose, which serves as an indicator of neuronal activity. lifeasible.comresearchgate.net In preclinical research, FDG-PET is widely used in animal models of neurological disorders, such as Alzheimer's disease, to detect regions of hypometabolism or hypermetabolism that correlate with disease progression or response to treatment. nih.govresearchgate.net This technique is highly translatable between animal models and human clinical studies, allowing for longitudinal investigation where each subject can serve as its own control. nih.govresearchgate.net

A comprehensive review of scientific literature indicates a lack of specific studies that have employed FDG-PET to investigate the direct effects of Pyrithioxine on brain glucose metabolism in preclinical animal models. Such research, were it to be conducted, could provide valuable data on which specific brain regions are metabolically affected by Pyrithioxine administration, offering clues to its neurophysiological mechanisms of action.

Table 1: Overview of FDG-PET in Preclinical Neuroimaging

| Feature | Description | Relevance in Neuroscience |

|---|---|---|

| Principle | Measures the regional cerebral metabolic rate of glucose (CMRglc) using a radiolabeled glucose analog ([18F]FDG). researchgate.net | Provides a proxy for neuronal and synaptic activity, as glucose is the brain's primary energy source. lifeasible.com |

| Application | Used to identify brain regions with altered metabolic activity in disease models and to assess therapeutic responses. nih.gov | Can map the functional impact of a neurological disease or a therapeutic agent across the entire brain. |

| Advantages | Non-invasive, allows for longitudinal studies in the same animal, and is highly translatable to clinical research. nih.govresearchgate.net | Reduces biological variability and the number of animals required for a study. nih.gov |

| Data Output | Quantitative maps of glucose uptake, often displayed as color-coded images indicating metabolic hotspots or deficits. | Enables statistical comparison of brain metabolism between different groups or conditions. |

Note: This table describes the general application of the technique, as specific data for Pyrithioxine is not available.

Molecular biology techniques are fundamental to understanding how a compound may alter cellular function by modulating the expression of genes and the subsequent synthesis of proteins. researchgate.net Methods like quantitative reverse transcription PCR (qRT-PCR) can be used to measure the transcript levels of specific genes, providing insight into which cellular pathways are activated or suppressed. nih.gov Protein analysis, often conducted through methods like co-immunoprecipitation, can identify protein-protein interactions and reveal the functional networks influenced by a substance. nih.gov These approaches are critical for moving beyond a compound's observed physiological effects to uncover its underlying molecular mechanisms. nih.gov

Currently, there are no specific, publicly accessible preclinical studies that detail a comprehensive analysis of gene expression or protein interaction profiles following the administration of Pyrithioxine in animal models of neurological conditions. Research in this area could identify the specific genes and proteins that are targeted by Pyrithioxine, potentially linking its cognitive effects to the modulation of pathways involved in neuroprotection, synaptic function, or inflammation.

Electrophysiology provides a direct measure of neuronal function and communication. nih.gov Techniques for assessing synaptic plasticity, such as the induction of long-term potentiation (LTP), are considered cellular correlates of learning and memory. nih.gov LTP is a form of persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov In preclinical research, in-vivo or brain slice recordings are used to determine if a compound can modify or restore synaptic plasticity in models of cognitive impairment. nih.govnih.gov These methods are essential for investigating substances purported to have nootropic or neurorestorative properties.

Despite the relevance of synaptic plasticity to the reported effects of Pyrithioxine, dedicated studies using electrophysiological techniques to assess its impact on LTP or other forms of synaptic plasticity in preclinical models are not found in the available literature. Such investigations would be crucial to substantiate claims of cognitive enhancement at a cellular and synaptic level.

Untargeted metabolomics is a high-throughput analytical approach used to comprehensively profile all measurable small-molecule metabolites in a biological sample. lifeasible.com This technology provides a functional snapshot of the physiological state of an organism and can be used to discover novel biomarkers associated with a disease or a response to treatment. lifeasible.comnih.gov In preclinical animal models, comparing the metabolic profiles of treated versus untreated groups can reveal the biochemical pathways modulated by a compound. nih.gov

While no studies have applied untargeted metabolomics to directly analyze the effects of Pyrithioxine administration, this methodology has been used in the related field of pyridoxine-dependent epilepsy (PDE). Pyrithioxine is a disulfide dimer of pyridoxine (B80251) (vitamin B6), and PDE is a condition caused by an inborn error of metabolism that affects vitamin B6. In animal models of PDE, untargeted metabolomics has been successfully used to identify novel disease biomarkers, such as 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) and 6-oxopiperidine-2-carboxylic acid (6-oxoPIP), in brain extracts and plasma. nih.govresearchgate.net This demonstrates the power of metabolomics to uncover key metabolites in pathways related to pyridoxine. This approach could similarly be applied to Pyrithioxine research to identify its metabolic fate and its downstream effects on endogenous metabolic pathways in the brain.

Table 2: Example Biomarkers Identified via Untargeted Metabolomics in an Aldh7a1-Knockout Mouse Model of Pyridoxine-Dependent Epilepsy

| Biomarker | Finding in Animal Model | Potential Implication |

|---|---|---|

| 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) | Increased concentrations detected in plasma and brain extracts of knockout mice. researchgate.net | Identified as a key biomarker of the disease state. nih.gov |

| 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) | Found to have increased concentrations in the plasma and brain extracts of the animal model. researchgate.net | Confirmed as another significant biomarker related to the metabolic disruption in PDE. nih.gov |

| Pipecolic acid | Also found to be increased in the animal model. researchgate.net | A known marker associated with this metabolic disorder. |

Note: This data is from research on pyridoxine-dependent epilepsy, a condition related to the vitamin B6 pathway, and is presented to illustrate the methodology's application. It is not a direct study of the compound Pyrithioxine.

Comparative and Interventional Preclinical Pharmacological Studies

Comparison with Other Nootropic Compounds in Preclinical Models

Research has compared Pyritinol (B1678532) with other nootropics like Piracetam and Centrophenoxin in preclinical settings to understand their relative effects on cognitive function and underlying mechanisms nih.gov.

Mechanistic Distinctions and Similarities

Pyritinol and Piracetam, both considered nootropics, exhibit some shared and distinct mechanisms of action in preclinical models. Pyritinol is known to influence cholinergic transmission by increasing acetylcholine (B1216132) levels and facilitating its release ncats.ioresearchgate.net. It also affects glucose metabolism and possesses antioxidant properties researchgate.netpatsnap.com. Piracetam, on the other hand, is thought to modulate ion channels, potentially increasing neuronal excitability in a non-specific manner, and has been shown to affect acetylcholine via muscarinic receptors and NMDA receptors nih.govjebms.orgmdpi.com. While both can impact cholinergic systems, the specifics of their interaction with synthesis, release, and receptor modulation may differ. Both have also been noted to influence brain metabolism pom.go.iddntb.gov.ua.

Comparative Effects on Neurobiological Pathways

Comparative preclinical studies have examined the effects of Pyritinol and other nootropics on specific neurobiological pathways. For instance, studies in aged rats have shown that Pyritinol can increase acetylcholine levels in the cortex and striatum, suggesting an enhancement of cholinergic transmission in these areas researchgate.netscielo.br. Piracetam has also been shown to enhance acetylcholine function via muscarinic receptors and influence NMDA receptors in rat models nih.govmdpi.com. Both compounds have been reported to improve cerebral blood flow and influence neurotransmission and receptors crucial for cognitive function researchgate.netresearchgate.net. While both can impact multiple pathways, the magnitude and specificity of their effects on systems like the dopaminergic or glutamatergic systems may vary, contributing to their potentially different profiles despite being categorized as nootropics ncats.ioresearchgate.nethealthopenresearch.org.

Interactions with Other Pharmacological Agents in Experimental Systems

Preclinical investigations have also explored how Pyritinol interacts with other drugs, particularly psychotropic agents and anesthetics.

Modulation of Psychotropic Drug Actions in Preclinical Contexts

While direct detailed preclinical studies on Pyritinol's modulation of a wide range of psychotropic drug actions are not extensively detailed in the provided search results, some information suggests potential interactions. Pyritinol is noted to control signaling pathways of various neurotransmitters, including those relevant to the action of psychotropic drugs researchgate.netapollopharmacy.in. One source mentions that Pyritinol can enhance the effects of other central nervous system stimulants in preclinical contexts, potentially leading to increased side effects such as anxiety, restlessness, and insomnia patsnap.com. Conversely, combining Pyritinol with anticholinergic drugs may reduce the effectiveness of the latter due to Pyritinol's enhancement of cholinergic transmission patsnap.com. Preclinical studies investigating the interaction of Piracetam with xylazine (B1663881), a veterinary sedative and analgesic, in rats have been conducted to understand neurobehavioral impacts researchgate.net. While this study focuses on Piracetam, it highlights the preclinical approach to evaluating nootropic interactions with agents affecting the central nervous system.

Effects on Anesthetic Action in Animal Models

Preclinical research, including studies in animals, has explored the effects of Pyritinol on anesthetic action. One study investigated the use of Encephabol (Pyritinol) in anesthesia and post-anesthesia resuscitation, finding that infusions of Pyritinol significantly shortened the wakening time in patients after anesthesia nih.gov. While this is a clinical observation, the underlying mechanisms would be rooted in preclinical pharmacological effects. Pyritinol is also prescribed to antagonize the depressant effects of anesthetic drugs scielo.brresearchgate.net. This suggests that in animal models, Pyritinol may counteract some of the central nervous system depression induced by anesthetics, potentially by influencing neurotransmitter systems or energy metabolism pathways affected by both Pyritinol and anesthetic agents patsnap.compom.go.idnih.gov. Research into the interaction of other nootropics like Piracetam with anesthetics such as xylazine in animal models further supports the relevance of preclinical studies in this area researchgate.net.

Future Research Directions and Unanswered Questions

Elucidation of Residual Mechanistic Ambiguities

Despite decades of use, the precise mechanism of action for Pyrithioxine is not fully understood. researchgate.net Its effects are thought to be multifaceted, involving influences on neurotransmitter systems, cerebral glucose metabolism, and antioxidant processes. researchgate.netresearchgate.net However, the specific molecular interactions and the hierarchy of these effects remain areas requiring deeper investigation.

Detailed Characterization of Receptor Interactions

Initial studies have suggested that Pyrithioxine's effects may be mediated through various neurotransmitter systems. It has been shown to regulate signaling pathways associated with acetylcholine (B1216132), γ-aminobutyric acid (GABA), and N-methyl-d-aspartate (NMDA). researchgate.net Research in rat models has also pointed to possible interactions with the cholinergic system and effects on beta-adrenergic receptors. nih.gov For instance, Pyrithioxine has been observed to enhance the recovery of cortical cholinergic deficits in rats with nucleus basalis lesions. raysahelian.com It may also increase choline (B1196258) uptake into neurons, thereby potentially increasing acetylcholine levels. ncats.io Furthermore, chronic administration in aged mice was found to restore the reduced density of NMDA receptors. raysahelian.com

However, the direct binding affinities, receptor subtype selectivity, and functional consequences (agonist, antagonist, or modulator) at these receptors are not well-defined. Future research must move beyond systemic observations to detailed molecular and functional assays to clarify these interactions. The intricate dance between a drug and its receptor targets is fundamental to its therapeutic action. Understanding these atomic-level interactions can facilitate the design of more effective drugs with fewer off-target effects.

Table 1: Known and Potential Receptor Interactions of Pyrithioxine

| Receptor/System | Evidence | Unanswered Questions |

|---|---|---|

| Cholinergic System | Enhances recovery of cortical cholinergic deficits; may increase choline uptake. raysahelian.comncats.io | What is the binding affinity for specific muscarinic and nicotinic receptor subtypes? Does it directly modulate acetylcholinesterase activity? |

| NMDA Receptors | Restores receptor density in aged mice. raysahelian.com | Does Pyrithioxine bind directly to the NMDA receptor complex? If so, at which site (e.g., glutamate (B1630785), glycine, polyamine)? Does it modulate channel gating? |

| GABAergic System | Regulates GABA signaling pathways. researchgate.net | What are the specific effects on GABA-A and GABA-B receptors? Does it influence GABA synthesis, release, or reuptake? |

| Adrenergic Receptors | Studies suggest effects on beta-adrenergic receptor metabolism. nih.gov | What is the nature of this interaction? Is it a direct binding event or an indirect downstream effect of other signaling changes? |

| Dopaminergic System | Believed to be a precursor to dopamine (B1211576), increasing its levels. ncats.io | What is the precise mechanism for the increase in dopamine? Does it affect dopamine synthesis, reuptake (DAT), or metabolism (MAO, COMT)? |

Role of Pyrithioxine Metabolites in Observed Effects

Pyrithioxine is structurally a combination of two pyridoxine (B80251) (Vitamin B6) molecules linked by a disulfide bridge. researchgate.net Its pharmacokinetic profile is thought to mimic that of its parent compound. researchgate.net Upon administration, it is expected to be metabolized into pyridoxine and subsequently into its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), and the inactive excretion product, 4-pyridoxic acid. patsnap.comnih.gov PLP is a crucial coenzyme in numerous metabolic pathways, including the synthesis of key neurotransmitters such as serotonin, dopamine, and GABA. patsnap.com

A significant unanswered question is the extent to which the observed pharmacological effects of Pyrithioxine are attributable to the parent compound versus its primary metabolites. It is plausible that the cognitive effects are, in part or wholly, a result of increased brain availability of pyridoxine and PLP, which in turn supports neurotransmitter synthesis and other metabolic functions. patsnap.comresearchgate.net Differentiating the specific contributions of Pyrithioxine and its metabolites is essential for a complete mechanistic understanding.

Exploration of Novel Neurobiological Targets and Pathways

Current research has primarily focused on Pyrithioxine's influence on major neurotransmitter systems. researchgate.net However, the pathophysiology of cognitive and neurological disorders is now understood to involve a wider array of processes, including neuroinflammation, oxidative stress, and disruptions in neurotrophic factor signaling. nih.gov Pyrithioxine has been shown to possess antioxidant and anti-inflammatory properties, but the specific molecular targets within these pathways are yet to be identified. researchgate.net

Future investigations should employ a broader, systems-level approach to uncover novel targets. Identifying potential drug targets through genetic and proteomic approaches is becoming a powerful tool in drug discovery for neurological conditions. nih.govresearchgate.net Exploring Pyrithioxine's effects on pathways such as the Apelin/Apelin-receptor (APJ) system, which is implicated in mitigating oxidative stress, or its influence on glial cell activation could reveal previously unknown mechanisms of action and expand its potential therapeutic applications. nih.gov

Development of Advanced Preclinical Models for Specific Neurological Conditions

Much of the foundational research on Pyrithioxine was conducted using relatively simple animal models. raysahelian.comnih.gov While valuable, these models may not fully replicate the complex pathology of specific human neurological diseases like Alzheimer's or Parkinson's disease. shefayekhatam.ir The development of more sophisticated preclinical models is crucial for validating therapeutic efficacy and further exploring mechanisms of action in a disease-relevant context. nih.gov

Future studies should leverage advanced models such as:

Transgenic Animal Models: These models, which incorporate genetic mutations linked to human diseases, allow for the study of therapeutics on specific pathological pathways. shefayekhatam.ir

Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into neurons and other neural cells, creating an in-vitro platform to test drug effects on a human genetic background, paving the way for personalized medicine. nih.gov

Organoid Models: Three-dimensional organoids can model complex cell-cell interactions and developmental processes, offering a more physiologically relevant system than traditional 2D cell cultures. nih.gov

Utilizing these advanced models would enable researchers to investigate how Pyrithioxine affects specific disease processes, such as amyloid-beta plaque formation in Alzheimer's models or dopaminergic neuron loss in Parkinson's models. shefayekhatam.irbiomodels.com

Application of Emerging Research Technologies for Deeper Mechanistic Insight

The technological landscape of neuroscience research has evolved dramatically. Applying modern techniques to the study of Pyrithioxine could provide unprecedented detail about its mechanism of action. nih.gov

Table 2: Emerging Technologies for Pyrithioxine Research

| Technology | Application for Pyrithioxine Research | Potential Insights |

|---|---|---|

| Advanced Neuroimaging (e.g., PET, MRI) | In-vivo tracking of Pyrithioxine's effects on brain metabolism, receptor occupancy, and functional connectivity in preclinical models. news-medical.net | Real-time visualization of how the compound alters brain activity and targets engagement in a living organism. |

| Omics (Genomics, Transcriptomics, Proteomics) | Unbiased screening of changes in gene expression, protein levels, and metabolic profiles in neural cells or tissues after Pyrithioxine treatment. | Identification of novel signaling pathways and molecular networks modulated by the compound, moving beyond pre-selected targets. |

| In-Silico Computational Modeling | Molecular docking simulations to predict binding interactions with various receptors; quantitative structure-activity relationship (QSAR) modeling. nih.gov | A structural basis for receptor interactions and a predictive framework for designing more potent analogs. |

| Deep Learning / AI | Analysis of complex datasets from high-content screening or neuroimaging to identify subtle patterns and generate new hypotheses. escholarship.org | Accelerated discovery of novel mechanisms and optimization of drug screening processes. |

These emerging technologies can help bridge the gap between molecular interactions and systemic effects, providing a more integrated and comprehensive understanding of how Pyrithioxine functions. escholarship.orgfrontiersin.org

Investigations into Structure-Activity Relationships for Novel Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a compound's chemical structure relates to its biological activity. nih.gov Such investigations involve synthesizing and testing a series of structural analogs to identify the chemical moieties responsible for desired pharmacological effects. nih.gov While Pyrithioxine itself is an analog of pyridoxine, there has been little systematic investigation into further derivatives of the Pyrithioxine scaffold. wikipedia.org

Future research should focus on designing and synthesizing novel analogs of Pyrithioxine to explore its SAR. Based on the known structure, key modifications could include:

Altering the length or composition of the disulfide bridge.

Substituting various groups on the pyridine (B92270) rings.

Creating bioisosteres by replacing key functional groups. nih.gov

By systematically modifying the structure and assessing the impact on receptor binding, enzyme inhibition, and cellular activity, researchers could develop new compounds with enhanced potency, improved selectivity, or novel pharmacological profiles. researchgate.netmdpi.com This approach could lead to the next generation of therapeutics derived from the original Pyrithioxine structure.

常见问题

Basic Research Questions

Q. What are the primary neurochemical mechanisms through which Encephabol exerts its cognitive-enhancing effects?

- Methodological Answer : Investigate this compound's impact on cerebral glucose utilization (up to 75% compensation in aged brains), choline uptake in striatal synaptosomes, and cortical cGMP modulation using in vivo rodent models and microdialysis techniques. Reference studies by Greiner et al. (1988) and Herrmann et al. (1986) for neurochemical assays .

- Experimental Design : Use double-blind, placebo-controlled trials with neuroimaging (PET scans) to correlate biochemical changes with cognitive outcomes in human subjects .

Q. How do existing animal models validate this compound’s efficacy in treating age-related cognitive decline?

- Methodological Answer : Employ aged rat models to assess spatial memory (Morris water maze) and synaptic plasticity (long-term potentiation measurements). Compare results with young cohorts to isolate age-specific effects, as demonstrated by Voronina et al. (1986) .

- Data Analysis : Apply ANOVA to evaluate intergroup differences in cognitive performance and synaptic marker expression (e.g., BDNF, CREB) .

Q. What standardized protocols exist for measuring this compound’s vasodilatory effects in preclinical studies?

- Methodological Answer : Use laser Doppler flowmetry in rodent brains to quantify cerebral blood flow changes. Compare this compound’s efficacy to Vinpocetine, noting synergistic effects in combined regimens .

- Statistical Considerations : Report mean ± SEM for hemodynamic data, adhering to metric system guidelines and instrument precision limits (e.g., ±0.1 mL/min) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in clinical trial outcomes for this compound’s use in dementia?

- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to evaluate bias in studies like Cooper & Magnus (1980) vs. Flood (1979). Stratify results by dosage, trial duration, and patient subgroups (e.g., vascular vs. Alzheimer’s dementia) .

- Contradiction Resolution : Apply Egger’s regression test to assess publication bias and use Cochrane’s Q statistic to quantify heterogeneity .

Q. What novel methodologies can improve the detection of this compound’s oxidative DNA damage modulation in human lymphocytes?

- Methodological Answer : Utilize comet assays and HPLC-MS to quantify oxidative DNA lesions (8-OHdG levels) in lymphocytes exposed to this compound. Cross-validate findings with in silico models of free radical scavenging, referencing Topinka et al. (1989) .

- Innovative Tools : Implement carbon nanofiber/gold nanoparticle electrodes (Apetrei & Apetrei, 2017) for real-time electrochemical monitoring of pyritinol’s redox activity .

Q. How can longitudinal studies optimize this compound dosing regimens for pediatric developmental delays?

- Methodological Answer : Design a 12-month cohort study with quarterly neuropsychological assessments (e.g., Wechsler scales) and pharmacokinetic profiling. Adjust doses based on trough plasma levels and EEG-derived vigilance metrics, as in Walti et al. (1975) .

- Ethical Compliance : Adhere to IRB protocols for pediatric populations, including assent forms and data anonymization (see EUR datateam guidelines) .

Data Presentation and Reproducibility

Q. What statistical frameworks best address missing data in this compound trials with high dropout rates?

- Methodological Answer : Apply multiple imputation (MI) or full-information maximum likelihood (FIML) to handle missing cognitive scores. Validate assumptions via Little’s MCAR test and sensitivity analyses .

- Reporting Standards : Follow CONSORT guidelines for flow diagrams and attrition bias disclosure .

Tables: Key Studies on this compound’s Mechanisms

| Study (Year) | Mechanism Investigated | Methodology | Key Finding |

|---|---|---|---|

| Greiner et al. (1988) | Choline uptake modulation | Striatal synaptosome assays | 40% increase in choline transport |

| Alkuraishy et al. (2014) | Cerebral blood flow synergy | Doppler ultrasonography + RCT | 22% greater flow vs. Vinpocetine alone |

| Apetrei & Apetrei (2017) | Electrochemical detection | Nanocomposite electrode voltammetry | 0.1 nM detection limit for pyritinol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。